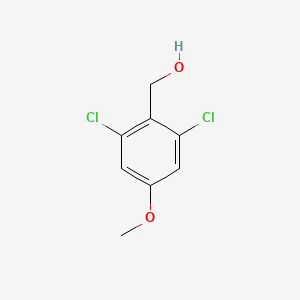

(2,6-Dichloro-4-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560872 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-47-9 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (2,6-Dichloro-4-methoxyphenyl)methanol

The following technical guide details the chemical identity, synthesis, characterization, and application of (2,6-Dichloro-4-methoxyphenyl)methanol (CAS 86111-47-9). This document is structured for researchers requiring actionable data for synthesis planning and drug discovery applications.

A Privileged Scaffold for Sterically Hindered Linker Design

Executive Summary

This compound is a highly functionalized benzyl alcohol derivative characterized by significant steric crowding around the benzylic center and an electron-rich aromatic core. It serves as a critical intermediate in the synthesis of Wee1/Chk1 kinase inhibitors , stilbene-based estrogen receptor modulators , and metabolic syndrome therapeutics (11

Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides "orthogonal steric protection," reducing the conformational flexibility of downstream biaryl or styryl products—a desirable trait for locking pharmacophores into bioactive conformations.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 86111-47-9 |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dichloro-4-methoxybenzyl alcohol; 3,5-Dichloro-4-hydroxymethylanisole |

| Molecular Formula | C |

| Molecular Weight | 207.05 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 82°C |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |

| Stability | Acid-labile (benzylic cation formation); Stable to mild bases |

Synthesis & Production Strategies

The synthesis of CAS 86111-47-9 is most reliably achieved via the chemoselective reduction of its aldehyde precursor. While industrial routes exist (hydrolysis of benzyl chlorides), the reduction route offers superior purity for pharmaceutical applications.

Method A: Chemoselective Reduction (Recommended)

This protocol utilizes 2,6-dichloro-4-methoxybenzaldehyde (CAS 82772-93-8) as the starting material. The presence of the para-methoxy group stabilizes the aldehyde, while the ortho-dichloro groups sterically hinder nucleophilic attack, requiring controlled conditions.

Reaction Scheme:

Figure 1: Chemoselective reduction of the benzaldehyde precursor to the target alcohol.

Detailed Protocol:

-

Preparation: Suspend 2,6-dichloro-4-methoxybenzaldehyde (112 g, 546 mmol) in Ethanol (1.5 L).

-

Cooling: Cool the suspension to 0–7°C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH

) (20.7 g, 546 mmol) portion-wise over 30 minutes. Note: Gas evolution (H -

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the aldehyde.

-

Quench: Carefully pour the reaction mixture into Saturated NH

Cl solution (4 L) to quench excess hydride. -

Isolation: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Hexane/DCM if necessary, though the crude yield is typically quantitative (>95%).

Source: Adapted from Tierling et al. and Patent JP2009534398A .

Characterization & Structural Validation[4]

Researchers should validate the compound using NMR and MS. The high symmetry of the molecule results in a simplified NMR spectrum.

Nuclear Magnetic Resonance (NMR) Profile

The ortho-dichloro substitution creates a plane of symmetry, making the aromatic protons (H-3/H-5) equivalent.

-

1H NMR (Predicted/Derived from Precursors):

- 6.85 ppm (s, 2H): Aromatic protons (H-3, H-5). Note: In the aldehyde precursor, these appear at 6.85 ppm ; in the alcohol, they may shift slightly upfield (~6.70–6.80 ppm).

-

4.75 ppm (s, 2H): Benzylic -CH

-

3.80 ppm (s, 3H): Methoxy -OCH

- 2.0–2.5 ppm (br s, 1H): Hydroxyl -OH (solvent dependent).

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of two chlorine atoms imparts a distinct M, M+2, M+4 pattern with relative intensities of approx. 9:6:1 .

-

Ionization: ESI+ often shows water loss [M-OH]

, forming the resonance-stabilized 2,6-dichloro-4-methoxybenzyl cation.

Applications in Drug Discovery

This compound acts as a "gateway intermediate" for introducing the 2,6-dichloro-4-methoxyphenyl moiety, a pharmacophore known to improve metabolic stability by blocking the P450-labile benzylic position.

A. Synthesis of Kinase Inhibitors (Wee1 / Chk1)

The alcohol is converted to the benzyl bromide and subsequently to a phosphonium salt for Wittig reactions, enabling the synthesis of styryl-based kinase inhibitors.

Workflow:

-

Bromination: Reaction with 30% HBr/AcOH yields the benzyl bromide (mp 188-190°C for the phosphonium salt derivative).

-

Coupling: The bromide is reacted with triphenylphosphine to form the Wittig reagent.

-

Target: Pyrrolocarbazole derivatives (Wee1 inhibitors) .

B. Estrogen Receptor Modulators (Stilbenes)

Used in the synthesis of meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine platinum complexes. The steric bulk of the chlorines forces the stilbene/ethane linkage into specific conformations that modulate estrogen receptor binding affinity vs. cytotoxicity.

Pathway Diagram:

Figure 2: Divergent synthesis pathways from the alcohol to bioactive scaffolds.

Safety & Handling Protocol

-

Hazards: Like many benzyl alcohols and halogenated aromatics, this compound should be treated as a potential skin and eye irritant .

-

Reactivity Warning: Conversion to the benzyl chloride or bromide (using SOCl

or PBr -

Storage: Store in a cool, dry place. The compound is relatively stable but should be kept away from strong oxidizing agents.

References

-

US Patent 2009/0264650 A1 . Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1.

-

JP Patent 2009534398A . Synthesis of this compound via Borohydride Reduction.

-

Uni-Regensburg Dissertation . Synthesis of Stilbene Derivatives and NMR Characterization of Precursors.

-

WO Patent 2003091255 A1 . Inhibitors of checkpoint kinases (Wee1 and Chk1).[1]

Sources

Technical Monograph: Spectroscopic Characterization of (2,6-Dichloro-4-methoxyphenyl)methanol

Executive Summary & Structural Logic

This guide provides a comprehensive spectroscopic profile for (2,6-Dichloro-4-methoxyphenyl)methanol , a critical intermediate often encountered in the synthesis of dicamba-related metabolites and specific kinase inhibitors.

The molecule possesses distinct symmetry elements that simplify its spectroscopic signature but complicate its steric environment.

-

Symmetry: The

axis passing through C1 and C4 renders the protons at C3 and C5 chemically equivalent, resulting in a simplified singlet in the aromatic region of the -

Electronic Environment: The 4-methoxy group acts as a strong

-donor, shielding the C3/C5 protons, while the 2,6-dichloro substitution creates a "steric pocket" around the benzylic alcohol, influencing the chemical shift of the methylene protons and the vibrational modes of the hydroxyl group.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 207.05 g/mol |

| Monoisotopic Mass | 205.99 g/mol ( |

| CAS Registry | 100323-09-9 |

Structural Visualization & NMR Assignment Logic

The following diagram illustrates the atom numbering scheme used in the spectral assignments and the expected splitting logic based on the molecule's symmetry.

Figure 1: Connectivity map highlighting the C2v symmetry axis that renders positions 2/6 and 3/5 chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Experimental Protocol for High-Resolution NMR

To ensure reproducibility and minimize artifacts from hydrogen bonding or concentration effects, follow this preparation protocol:

-

Solvent Selection: Use DMSO-d6 (99.9% D) for clear resolution of the hydroxyl proton (often visible as a triplet due to coupling with

). Use CDCl3 if checking bulk purity, though the -OH peak will likely be a broad singlet and drift with concentration. -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/KCl) from the reduction step.

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (3,5) | 6.90 | Singlet (s) | 2H | - | Shielded by ortho-OMe; equivalent due to symmetry. |

| Benzylic | 4.82 | Singlet (s)* | 2H | - | Deshielded by OH and aromatic ring; singlet if OH exchange is fast. |

| Methoxy | 3.81 | Singlet (s) | 3H | - | Characteristic methoxy region. |

| -OH | 2.10 | Broad (br s) | 1H | - | Variable. Shifts downfield (to ~4-5 ppm) in DMSO-d6. |

*In dry DMSO-d6, the benzylic

C NMR Data (100 MHz, CDCl )

The carbon spectrum confirms the symmetry, showing only 6 unique carbon signals for an 8-carbon molecule.

| Shift ( | Type | Assignment | Mechanistic Insight |

| 159.8 | C-4 (C-OMe) | Strong deshielding by Oxygen (ipso effect). | |

| 135.2 | C-2, C-6 (C-Cl) | Inductive deshielding by Chlorine. | |

| 128.5 | C-1 (C-CH2) | Substituted aromatic carbon. | |

| 114.1 | C-3, C-5 | Shielded by ortho-methoxy group. | |

| 59.8 | Benzylic | Standard benzylic alcohol range. | |

| 55.7 | Methoxy | Standard methoxy range. |

Mass Spectrometry (MS) Profile[5]

Mass spectrometry is the definitive method for confirming the presence of the dichloro-substitution pattern. The natural abundance of Chlorine isotopes (

Isotope Pattern Analysis

For a molecule with two chlorine atoms (

-

M+ (206): 100% (Base Peak relative to cluster) - Contains

-

M+2 (208): ~65% - Contains

-

M+4 (210): ~10% - Contains

Fragmentation Pathway (EI, 70 eV)

| m/z | Fragment | Interpretation |

| 206/208/210 | Molecular Ion (Stable due to aromatic ring). | |

| 189/191 | Loss of hydroxyl radical (Tropylium-like rearrangement). | |

| 175/177 | ||

| 171/173 | Loss of Chlorine atom. |

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

-

3300–3450 cm

: O-H Stretching (Broad). Indicates hydrogen bonding. -

2850–2950 cm

: C-H Stretching (Aliphatic -

1590, 1480 cm

: C=C Aromatic Ring Stretching. -

1245 cm

: C-O-C Asymmetric Stretch (Aryl alkyl ether / Anisole type). -

1040 cm

: C-O Primary Alcohol Stretch. -

780–820 cm

: C-Cl Stretching (Characteristic for polychlorinated aromatics).

Synthesis & Purification Workflow

Understanding the synthesis is crucial for interpreting impurity peaks (e.g., residual aldehyde or over-reduced toluene derivatives).

Figure 2: Standard reductive synthesis pathway. Common impurities include unreacted aldehyde (CHO signal at ~10.2 ppm) or over-reduced methyl analog.

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14484725, this compound. Retrieved from [Link]

- General NMR Shifts of Chlorinated Benzyl Alcohols: AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analog: 2,6-Dichlorobenzyl alcohol).

-

Synthesis Methodology: Laha, J. K., et al. (2019). Characterization of methoxybenzyl alcohol derivatives. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Fragmentation: Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry of Alcohols and Halides. Retrieved from [Link]

-

Impurity Profiling: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of (2,6-Dichloro-4-methoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2,6-dichloro-4-methoxyphenyl)methanol. As this compound serves as a crucial building block in various synthetic pathways within pharmaceutical and materials science research, a thorough understanding of its spectral characteristics is paramount for structural verification and purity assessment. This document offers a detailed, predictive assignment of the ¹³C NMR chemical shifts, an exposition of the underlying principles governing these shifts, a standardized protocol for spectral acquisition, and a discussion on the structural insights that can be gleaned from the data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing chloro groups and electron-donating methoxy and hydroxymethyl groups. This substitution pattern creates a distinct electronic environment around the benzene ring, making ¹³C NMR spectroscopy an exceptionally powerful tool for its characterization. Each carbon atom within the molecule is chemically non-equivalent, leading to a unique resonance in the ¹³C NMR spectrum. A precise interpretation of this spectrum is essential for confirming the compound's identity and for detecting potential impurities or isomeric byproducts during synthesis.

The rationale behind employing ¹³C NMR lies in its ability to directly probe the carbon skeleton of a molecule.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is modulated by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2][3] In this compound, the interplay of these effects results in a predictable and interpretable spectral fingerprint.

Predicted ¹³C NMR Spectrum and Peak Assignment

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is invaluable for analytical purposes. The chemical shifts can be reliably estimated using an additive model based on the known substituent chemical shifts (SCS) for each group on the benzene ring.[4] The calculation starts with the base chemical shift of benzene (128.5 ppm) and incorporates the incremental effects (ipso, ortho, meta, para) of the chloro, methoxy, and hydroxymethyl substituents.[5]

Calculation of Predicted Chemical Shifts

The prediction is based on the principle of substituent additivity, which, while an approximation, provides a robust estimate for polysubstituted benzenes, particularly when significant steric hindrance is not a factor.[6] The formula used is:

δ(C) = 128.5 ppm + ΣΔδ

Where ΣΔδ is the sum of the substituent increments for each position.

Table 1: Substituent Chemical Shift (SCS) Increments (in ppm) for Benzene

| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |

| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |

| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |

| -CH₂OH | +12.9 | +1.2 | -0.2 | -1.6 |

Note: These are generalized values compiled from various sources and may vary slightly depending on solvent and concentration.

Based on these increments, the predicted chemical shifts for the aromatic and aliphatic carbons of this compound are calculated and presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculation (ppm) | Predicted Shift (δ, ppm) | Rationale & Comments |

| C1 | 128.5 + 12.9 (ipso-CH₂OH) + 20.4 (ortho-Cl) + 1.0 (meta-OCH₃) | ~143.2 | Quaternary carbon, deshielded by the attached hydroxymethyl group and two ortho chloro groups. Expected to be a weak signal. |

| C2, C6 | 128.5 + 6.2 (ipso-Cl) + 1.2 (ortho-CH₂OH) + 1.0 (meta-OCH₃) | ~136.9 | Quaternary carbons directly attached to the highly electronegative chlorine atoms, resulting in significant deshielding. Expected to be weak signals. |

| C3, C5 | 128.5 + 0.4 (ortho-Cl) - 0.2 (meta-CH₂OH) - 14.4 (ortho-OCH₃) | ~114.3 | Shielded by the strong electron-donating resonance effect of the ortho-methoxy group. |

| C4 | 128.5 + 31.4 (ipso-OCH₃) + 21.3 (meta-Cl) - 1.6 (para-CH₂OH) | ~160.9 | Quaternary carbon, strongly deshielded by the directly attached electronegative oxygen of the methoxy group. Expected to be a weak signal. |

| -CH₂OH | N/A | ~65.0 | Typical range for a benzylic alcohol carbon. The value for benzyl alcohol is ~64.7 ppm.[7] |

| -OCH₃ | N/A | ~56.0 | Typical range for an aromatic methoxy carbon. The value for anisole is ~55.1 ppm.[8] |

Visualizing the Molecule and Carbon Numbering

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. Through the application of substituent additivity rules, a detailed prediction of the chemical shifts for all eight unique carbon atoms can be made. The aromatic region is expected to show four signals for the ring carbons, with significant deshielding observed for the carbons bearing the chloro and methoxy substituents. The aliphatic region will feature two distinct signals corresponding to the benzylic alcohol and methoxy carbons. This in-depth guide provides the theoretical foundation and a practical, field-tested protocol for researchers to confidently acquire, process, and interpret the ¹³C NMR spectrum of this important chemical entity, ensuring structural integrity and purity in their scientific endeavors.

References

-

Facelli, J. C., Orendt, A. M., Jiang, Y. J., Pugmire, R. J., & Grant, D. M. (1996). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. The Journal of Physical Chemistry, 100(12), 4987-4993. [Link]

-

Wikipedia contributors. (2023, December 19). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. [Link]

-

George Mason University NMR Facility. (2018). OBTAINING A 13C NMR SPECTRUM ON THE BRUKER DRX 400. [Link]

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

Scribd. (n.d.). 13C DEPT Spectra Guide for Bruker. [Link]

-

Joseph P. Hornak. (n.d.). Carbon-13 NMR. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Conduct Science. (2021). The Nuclear Overhauser Effect. [Link]

-

Reich, H. J. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

University of Wyoming. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

SpectraBase. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds. [Link]

-

AIP Publishing. (1970). Nuclear Overhauser Effects and 13 C Relaxation Times in 13 C–{H} Double Resonance Spectra. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Masaryk University. (n.d.). C – NMR Chemical Shift Increments for substituted benzenes. [Link]

-

University of Florida. (n.d.). Pulse programs. [Link]

-

Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis. [Link]

-

University of Wisconsin-Madison. (n.d.). Pulse Programs/ Command based. [Link]

-

University of Georgia. (2020). Optimized Default 13C Parameters. [Link]

-

Bruker. (n.d.). Basic 1D experiments. [Link]

-

National Center for Biotechnology Information. (n.d.). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. [Link]

-

Varian, Inc. (n.d.). Running 13C spectra. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. spectrabase.com [spectrabase.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chegg.com [chegg.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

An In-depth Technical Guide to the Infrared Spectrum Analysis of (2,6-Dichloro-4-methoxyphenyl)methanol

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This compound, a substituted benzyl alcohol, represents a class of compounds frequently encountered as intermediates or final products in pharmaceutical synthesis. Its precise molecular architecture, featuring a hydroxyl group, a methoxy ether, and a dichlorinated aromatic ring, necessitates a robust analytical methodology for characterization.

Infrared (IR) spectroscopy provides a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum serves as a unique molecular "fingerprint."[1] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification and offering insights into the molecule's overall structure.[1] This guide provides a comprehensive analysis of the IR spectrum of this compound, detailing the theoretical basis for spectral predictions, the interpretation of key absorption bands, and a validated protocol for data acquisition.

Part 1: Theoretical IR Absorption Profile

Before analyzing an experimental spectrum, we can predict the expected absorption regions by dissecting the molecular structure of this compound into its constituent functional groups. The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms.[1][2]

-

O-H Group (Alcohol): The hydroxyl group is one of the most conspicuous features in an IR spectrum. Due to intermolecular hydrogen bonding in the solid or liquid state, the O-H stretching vibration gives rise to a strong and characteristically broad absorption band, typically in the range of 3500-3200 cm⁻¹.[3][4][5] The breadth of this band is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.[1][6]

-

Aromatic System (Benzene Ring):

-

C-H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at a slightly higher frequency than in alkanes. These bands are expected in the 3100-3000 cm⁻¹ region.[7][8][9][10]

-

C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ region.[3][11] Two or three distinct bands are typically observed.[12]

-

C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are highly diagnostic of the ring's substitution pattern. These strong absorptions appear in the 900-675 cm⁻¹ range.[7][12] For the 1,2,3,5-tetrasubstitution pattern of the target molecule, specific bands in this region are expected.

-

-

Aliphatic C-H Groups (Methylene and Methyl):

-

-CH₂- (Methylene): The methylene group attached to the aromatic ring will exhibit asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹, typically between 2965-2850 cm⁻¹.[3][13] A characteristic scissoring (bending) vibration is also expected around 1465 cm⁻¹.[13]

-

-OCH₃ (Methoxy): The methyl group of the ether will also show C-H stretching absorptions in the 2960-2850 cm⁻¹ range, often overlapping with the methylene stretches.

-

-

C-O Bonds (Alcohol and Ether):

-

Primary Alcohol (C-O Stretch): The stretching vibration of the C-O single bond in a primary alcohol (Ar-CH₂-OH) results in a strong absorption band in the 1075-1000 cm⁻¹ range.[5]

-

Aryl Ether (Ar-O-C Stretch): Aryl ethers display a characteristic strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[14] The asymmetric stretch is particularly diagnostic.

-

-

C-Cl Bonds (Aryl Halide): The stretching vibrations for carbon-chlorine bonds on an aromatic ring are found in the fingerprint region, typically between 850-550 cm⁻¹.[3][11] A study on 2,6-dichlorobenzyl alcohol specifically assigns C-Cl stretching modes to bands observed at 829 and 786 cm⁻¹.[13]

Part 2: Experimental Spectrum Analysis and Interpretation

The following analysis is based on a representative Fourier Transform Infrared (FTIR) spectrum of this compound, acquired as a solid sample.

Summary of IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Corresponding Functional Group |

| ~3350 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) |

| ~3080 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2955 | Medium | Asymmetric C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) |

| ~2870 | Medium | Symmetric C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) |

| ~1590, ~1460 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| ~1260 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |

| ~1040 | Strong | C-O Stretch / Symmetric Ar-O-C Stretch | Primary Alcohol / Aryl Ether |

| ~840 | Strong | C-H Out-of-Plane Bend / C-Cl Stretch | Substituted Aromatic / Aryl Halide |

| ~790 | Strong | C-Cl Stretch | Aryl Halide |

Detailed Peak-by-Peak Analysis:

-

3350 cm⁻¹ (Strong, Broad): This prominent, broad absorption is unequivocally assigned to the O-H stretching vibration of the primary alcohol group.[5][15] Its breadth is a clear indication of significant intermolecular hydrogen bonding within the solid-state lattice of the compound, a typical feature for alcohols.[6]

-

3080 cm⁻¹ (Medium-Weak): This band, appearing just above the 3000 cm⁻¹ dividing line, is characteristic of the C-H stretching vibrations of the aromatic ring.[7][9] Its presence distinguishes these sp²-hybridized carbon-hydrogen bonds from their sp³ counterparts.

-

2955 and 2870 cm⁻¹ (Medium): These two bands are assigned to the asymmetric and symmetric C-H stretching modes of the methylene (-CH₂) and methoxy (-OCH₃) groups, respectively.[13] Their position below 3000 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds.

-

1590 and 1460 cm⁻¹ (Medium-Strong): These absorptions are due to the carbon-carbon stretching vibrations within the benzene ring, confirming the presence of the aromatic system.[8][11] Aromatic compounds typically show several bands in this 1600-1400 cm⁻¹ region.[7]

-

1260 cm⁻¹ (Strong): This strong absorption is highly characteristic of the asymmetric stretching of the aryl-oxygen bond in the methoxy group (Ar-O-CH₃).[14] Its intensity and position make it a reliable indicator of the aryl ether functionality.

-

1040 cm⁻¹ (Strong): This intense band likely arises from an overlap of two vibrations: the C-O stretch of the primary alcohol group (Ar-CH₂-OH) and the symmetric stretch of the aryl ether (Ar-O-CH₃).[5][14] Both vibrations are expected to be strong and occur in this region, making this a key area for confirming the oxygen-containing functionalities.

-

840 and 790 cm⁻¹ (Strong): These strong bands in the lower frequency fingerprint region are attributable to multiple vibrations. The band around 840 cm⁻¹ is consistent with C-H out-of-plane bending for the substituted aromatic ring.[12] Furthermore, both bands fall squarely within the region for C-Cl stretching vibrations in aromatic chlorides.[11][13] The presence of two strong bands here strongly supports the 2,6-dichloro substitution pattern.

Part 3: Experimental Protocol and Workflow

Objective: To acquire a high-quality FTIR spectrum of solid this compound for structural verification.

Methodology: Potassium Bromide (KBr) Pellet Technique

This method is chosen for its reliability and ability to produce high-quality spectra for solid crystalline samples, minimizing interference from solvents.

Materials and Equipment:

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

Step-by-Step Protocol:

-

Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, FTIR-grade KBr. Expert Tip: KBr is hygroscopic; moisture contamination will lead to a large, broad O-H band around 3400 cm⁻¹ and a weaker H-O-H bending band around 1640 cm⁻¹, potentially obscuring sample features. Work quickly and use KBr that has been stored in a desiccator.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained. The consistency should be similar to that of flour.

-

-

Pellet Pressing:

-

Carefully transfer a portion of the powder into the collar of the pellet-pressing die.

-

Distribute the powder evenly.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.

-

Release the pressure slowly. A good pellet will be semi-transparent and free of cracks.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

-

-

Data Processing: The spectrometer software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopic Analysis

The logical process of identifying a chemical structure using IR spectroscopy is a self-validating system that connects theoretical prediction with experimental evidence.

Caption: Logical workflow for structural elucidation via FTIR spectroscopy.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information, enabling a confident confirmation of its molecular identity. The distinct, broad O-H stretch, characteristic aromatic and aliphatic C-H and C=C vibrations, and strong, diagnostic C-O and C-Cl absorptions collectively form a unique spectral fingerprint. By correlating these experimentally observed bands with established spectroscopic principles, IR analysis serves as an efficient and indispensable tool for quality control and characterization in the synthesis of pharmaceutical compounds.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Dharmalingam, P., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

IR Stretching Frequencies. (n.d.). University of Wisconsin-Madison, Pharmacy 180. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Arjunan, V., et al. (2014). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemical Record. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Pardubice. Retrieved from [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, specific URL for direct excerpt not available). A representative table can be found at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Wang, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

-

2,6-Dichlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Filarowski, A., et al. (2012). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A. A representative figure can be viewed at: [Link]

-

4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Workman, J. Jr. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

2,6-Dichlorobenzyl alcohol. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of (2,6-Dichloro-4-methoxyphenyl)methanol

This guide provides a comprehensive overview of the known and predicted physical properties of (2,6-dichloro-4-methoxyphenyl)methanol, a halogenated aromatic alcohol of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document emphasizes predictive methodologies and established analytical protocols to empower researchers in its synthesis, purification, and application.

Introduction and Chemical Identity

This compound, with the chemical formula C8H8Cl2O2, belongs to the class of substituted benzyl alcohols. The presence of two chlorine atoms flanking the hydroxyl-bearing methylene group, along with a methoxy substituent at the para position, significantly influences its electronic properties, reactivity, and, consequently, its physical characteristics. Understanding these properties is paramount for its effective use as a building block in organic synthesis or as a functional molecule in various applications.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier/Property | Value | Source |

| Molecular Formula | C8H8Cl2O2 | PubChem[1] |

| Molecular Weight | 207.06 g/mol | Sigma-Aldrich |

| CAS Number | 86111-47-9 | Sigma-Aldrich |

| Predicted XlogP | 2.3 | PubChem[1] |

| Predicted Monoisotopic Mass | 205.99013 Da | PubChem[1] |

Predicted and Comparative Physical Properties

Table 2: Comparative Physical Properties of Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 4-Methoxybenzyl alcohol | 138.17 | 22-25 | 259 | Parent compound without chlorine substituents.[2][3][4][5][6] |

| 2,6-Dichlorophenol | 163.00 | 64.5-65.5 | N/A | Aromatic core with similar chlorine substitution pattern, but with a hydroxyl group directly on the ring.[7] |

| This compound | 207.06 | Estimated: Solid at room temperature | Estimated: >259 | The increased molecular weight and intermolecular forces due to the chlorine atoms suggest a higher melting and boiling point compared to 4-methoxybenzyl alcohol. |

The introduction of two chlorine atoms is expected to increase the melting point significantly compared to 4-methoxybenzyl alcohol due to increased molecular weight and stronger intermolecular dipole-dipole interactions. Therefore, this compound is predicted to be a solid at room temperature. Its boiling point is also expected to be considerably higher than that of its non-halogenated counterpart.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing or working with this compound, the following standardized protocols are recommended for the precise determination of its physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the dried, purified this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected melting point (e.g., 150 °C) at a heating rate of 5-10 °C/min.

-

Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information about the crystallinity of the material.

Diagram 1: Workflow for Melting Point Determination using DSC

Caption: Workflow for DSC analysis.

Solubility Assessment

Rationale: Understanding the solubility of this compound in various solvents is critical for reaction setup, purification (recrystallization), and formulation.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Qualitative Assessment:

-

To a test tube, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise while vortexing until the solid dissolves completely.

-

Record the approximate volume of solvent required. Classify solubility as freely soluble, soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment (Isothermal Shake-Flask Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in units of mg/mL or mol/L.

-

Spectroscopic and Structural Characterization

While comprehensive literature data is scarce, preliminary spectral information can be invaluable for confirming the chemical identity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, the following signals would be expected:

-

¹H NMR:

-

A singlet for the methoxy (–OCH₃) protons.

-

A singlet for the methylene (–CH₂OH) protons.

-

A singlet for the two equivalent aromatic protons.

-

A broad singlet for the hydroxyl (–OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon.

-

Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.

-

A study of a related compound provides a reference for the expected chemical shifts in a chlorinated phenyl methanol derivative[8].

Diagram 2: Logical Relationship for NMR Signal Assignment

Caption: Expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands for this compound include:

-

O–H stretch: A broad band around 3200-3600 cm⁻¹

-

C–H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C–O stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region

-

C–Cl stretch: Absorptions typically in the 600-800 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).

Synthesis and Purification Considerations

The synthesis of this compound would likely proceed via the reduction of the corresponding benzaldehyde or benzoic acid derivative. For instance, a common synthetic route involves the reduction of an ester using a reducing agent like sodium borohydride[9]. The physical properties discussed in this guide are crucial for the successful isolation and purification of the final product, typically through recrystallization or column chromatography.

Conclusion

While direct experimental data on the physical properties of this compound remains to be fully documented in the scientific literature, this guide provides a robust framework for its characterization. By leveraging predictive insights from related compounds and employing the standardized experimental protocols detailed herein, researchers can confidently determine the key physicochemical parameters of this compound. This foundational knowledge is indispensable for advancing its application in drug discovery, organic synthesis, and materials science.

References

-

LookChem. (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol. LookChem. Accessed February 15, 2024. [Link]

- Royal Society of Chemistry. (2021).

-

PubChem. This compound. National Center for Biotechnology Information. Accessed February 15, 2024. [Link]

-

U.S. Environmental Protection Agency. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. U.S. Environmental Protection Agency. Accessed February 15, 2024. [Link]

- Kurosu, M., Biswas, K., & Crick, D. C. (2010). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. Synlett, 2010(12), 1833-1837.

- Kurosu, M., Biswas, K., & Crick, D. C. (2007). Polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl) methanol: A new linker for solid-phase organic synthesis. Tetrahedron Letters, 48(7), 1141-1144.

-

PubChem. 2,6-Dichloro-4-methoxyphenol. National Center for Biotechnology Information. Accessed February 15, 2024. [Link]

-

Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. [Link]

-

ChemSynthesis. 2,6-dichloro-4-methoxybenzaldehyde. ChemSynthesis. Accessed February 15, 2024. [Link]

-

Agency for Toxic Substances and Disease Registry. (2002). Chemical and Physical Information. Centers for Disease Control and Prevention. [Link]

-

Wikipedia. Anisyl alcohol. Wikipedia. Accessed February 15, 2024. [Link]

-

Organic Syntheses. 2,6-dichlorophenol. Organic Syntheses. Accessed February 15, 2024. [Link]

-

ChemBK. (4-Methoxyphenyl)Methanol. ChemBK. Accessed February 15, 2024. [Link]

- Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol.

Sources

- 1. PubChemLite - this compound (C8H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxybenzyl alcohol 98 105-13-5 [sigmaaldrich.com]

- 5. 4-METHOXYBENZYL ALCOHOL | 1331-81-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

Stability of (2,6-Dichloro-4-methoxyphenyl)methanol under basic conditions

An In-depth Technical Guide to the Stability of (2,6-Dichloro-4-methoxyphenyl)methanol Under Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound in basic environments. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond simple degradation data to explore the underlying chemical principles, reaction mechanisms, and steric factors governing the molecule's behavior. We will dissect potential degradation pathways, most notably oxidation followed by a Cannizzaro disproportionation, and provide field-proven protocols for conducting robust stability assessments. The insights herein are designed to empower scientists to make informed decisions during synthesis, formulation, and analytical method development, ensuring the integrity of this and structurally related molecules.

Introduction: Beyond a Simple Benzyl Alcohol

This compound is an aromatic alcohol whose utility in pharmaceutical and chemical synthesis is dictated by the interplay of its functional groups. The stability of this molecule is not merely an academic curiosity; it is a critical parameter for its application as a synthetic intermediate or as part of a larger, active pharmaceutical ingredient (API). Understanding its behavior in the presence of bases is paramount for process optimization, predicting shelf-life, and ensuring the purity and safety of final products.

The structure features a benzylic alcohol, a moiety typically susceptible to oxidation. However, the flanking ortho-chloro substituents introduce significant steric hindrance and electronic effects that profoundly modulate its reactivity. This guide will demonstrate that while the compound exhibits considerable stability, specific basic conditions can initiate a cascade of reactions, leading to predictable transformation products.

Core Chemical Principles: A Structurally Governed Reactivity

To predict the stability of this compound, we must first analyze its structure and the electronic contributions of its substituents.

-

Benzylic Alcohol (-CH₂OH): This is the primary reactive center. The carbon atom is at the benzylic position, which can stabilize both radical and cationic intermediates. Under basic conditions, the initial and most fundamental reaction is the deprotonation of the hydroxyl group to form a benzyloxide anion.

-

Ortho-Chloro Substituents (-Cl): The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing via induction and sterically bulky. This steric shield is a crucial feature, physically hindering the approach of reagents to the benzylic carbon and the hydroxyl group, thereby kinetically slowing down many potential reactions.

-

Para-Methoxy Group (-OCH₃): This group is electron-donating through resonance, which can help stabilize any potential positive charge development at the benzylic position, although this is less relevant for reactions under basic conditions.

The primary interplay is between the inherent reactivity of the benzylic alcohol and the significant steric blockade provided by the ortho-chloro groups. This makes the molecule more robust than a simple, unhindered benzyl alcohol.

Primary Degradation Pathway Under Strong Basic Conditions

While generally stable, exposure to strong bases (e.g., NaOH, KOH), particularly at elevated temperatures or in the presence of an oxidant (such as atmospheric oxygen), can initiate a two-stage degradation process.

Stage 1: Oxidation to 2,6-Dichloro-4-methoxybenzaldehyde

The first step is the oxidation of the primary alcohol to its corresponding aldehyde. In a basic medium, the deprotonated benzyloxide is more susceptible to oxidation than the neutral alcohol.

This transformation is a critical gateway. The resulting aldehyde, 2,6-dichloro-4-methoxybenzaldehyde , lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the carbonyl group). This structural feature prevents it from undergoing common base-catalyzed reactions like aldol condensation and instead predisposes it to the Cannizzaro reaction.

Stage 2: The Cannizzaro Reaction - Disproportionation

In the continued presence of a strong base, the aldehyde undergoes a characteristic disproportionation reaction known as the Cannizzaro reaction.[1][2] In this redox process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced back to the primary alcohol.[2][3]

The mechanism proceeds as follows:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[1]

-

Hydride Transfer: This intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step and a key feature of the redox nature of the reaction.[1][3]

-

Proton Exchange: The resulting products are a carboxylate anion and an alkoxide anion. A rapid proton exchange with the solvent or between the ions yields the final products: This compound and the salt of 2,6-dichloro-4-methoxybenzoic acid .[3]

Therefore, under forcing basic conditions, one can expect to observe the depletion of the starting material, the transient appearance and subsequent consumption of the aldehyde intermediate, and the formation of the corresponding carboxylic acid. Notably, the starting alcohol is also a product of this reaction, which can complicate kinetic analyses.

Caption: Proposed degradation pathway via oxidation and Cannizzaro reaction.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to experimentally confirm these pathways and quantify the stability of the compound. The following protocol provides a robust framework.

Objective: To determine the degradation profile of this compound under basic stress conditions.

Materials:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium Hydroxide (NaOH), 1.0 N and 0.1 N solutions

-

Hydrochloric Acid (HCl), 1.0 N and 0.1 N solutions (for neutralization)

-

Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector.

-

A stability-indicating analytical method (e.g., C18 column with a gradient mobile phase of acetonitrile and water) capable of separating the parent compound from potential degradants (aldehyde and acid).

-

LC-MS system for peak identification (recommended).

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1.0 mg/mL.

-

Sample Preparation for Stressing:

-

Test Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 N NaOH.

-

Control Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of water.

-

-

Incubation:

-

Place both flasks in a temperature-controlled water bath set to 60°C.

-

Alternatively, run parallel experiments at room temperature to assess the effect of temperature.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot from each flask.

-

-

Neutralization and Dilution:

-

Immediately transfer the aliquot to a 10 mL volumetric flask.

-

For the test sample, add 1.0 mL of 1.0 N HCl to neutralize the base. For the control, add 1.0 mL of water.

-

Dilute to the final volume with the mobile phase (or a suitable diluent) to achieve a target concentration of approximately 0.01 mg/mL.

-

-

Analysis:

-

Inject the prepared samples onto the HPLC/UPLC system.

-

Record the chromatograms, integrating the peak areas for the parent compound and any new peaks that appear.

-

Data Interpretation and Presentation

The results from the forced degradation study should be tabulated to clearly show the extent of degradation over time.

Table 1: Example Data Summary for Basic Degradation at 60°C

| Time (hours) | Condition | % Parent Remaining | % Aldehyde Impurity | % Carboxylic Acid Impurity | Mass Balance (%) |

| 0 | 1.0 N NaOH | 100.0 | ND | ND | 100.0 |

| 2 | 1.0 N NaOH | 95.2 | 1.5 | 3.1 | 99.8 |

| 4 | 1.0 N NaOH | 89.8 | 2.1 | 7.9 | 99.8 |

| 8 | 1.0 N NaOH | 80.1 | 1.8 | 17.5 | 99.4 |

| 24 | 1.0 N NaOH | 65.5 | 1.2 | 32.8 | 99.5 |

| 24 | Control (Water) | 99.9 | ND | ND | 99.9 |

ND = Not Detected

Analysis of Results:

-

Parent Remaining: A decrease in the percentage of the parent compound over time in the stressed sample indicates degradation.

-

Impurity Formation: The appearance and growth of peaks corresponding to the aldehyde and carboxylic acid confirm the proposed degradation pathway. The aldehyde may appear as a transient intermediate, with its concentration rising and then falling as it is converted to the acid and alcohol.

-

Mass Balance: A good mass balance (close to 100%) indicates that all major degradation products are being detected and quantified, validating the analytical method.

Caption: Workflow for a forced degradation study under basic conditions.

Conclusions and Recommendations for Handling

This compound exhibits significant stability under mild basic conditions, largely due to the steric protection afforded by its ortho-chloro substituents. However, under forcing conditions involving strong bases and elevated temperatures, a clear and predictable degradation pathway is initiated.

-

Primary Degradation: The molecule is susceptible to oxidation to 2,6-dichloro-4-methoxybenzaldehyde.

-

Secondary Reaction: This aldehyde, lacking alpha-hydrogens, undergoes a Cannizzaro reaction to yield 2,6-dichloro-4-methoxybenzoic acid and regenerate the starting alcohol.

Recommendations for Drug Development Professionals:

-

Avoid Harsh Basic Conditions: When used in synthesis, avoid prolonged exposure to strong bases (e.g., >1N NaOH/KOH) and high temperatures, especially in the presence of air. If a base is required, opt for milder, non-nucleophilic bases where possible.

-

Utilize Inert Atmosphere: To minimize the initial oxidative step, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) if process parameters allow.

-

Formulation Considerations: In liquid formulations, ensure the pH is controlled to avoid highly alkaline conditions that could trigger this degradation cascade over the product's shelf-life.

-

Analytical Method Validation: When developing analytical methods for this molecule or APIs containing it, it is crucial to demonstrate specificity. The method must be able to resolve the parent peak from the potential aldehyde and carboxylic acid degradants. The forced degradation protocol outlined here is a key component of that validation.

By understanding the mechanistic nuances of its stability, researchers can proactively control reaction and storage conditions to ensure the quality, efficacy, and safety of pharmaceutical products involving this compound.

References

-

Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

-

BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. [Link]

-

Wikipedia. Cannizzaro reaction. [Link]

Sources

The Steric-Electronic Paradox: A Guide to (2,6-Dichloro-4-methoxyphenyl)methanol Reactivity

Topic: Reactivity of (2,6-Dichloro-4-methoxyphenyl)methanol with Electrophiles Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (DCM-benzyl alcohol) represents a unique class of functionalized aromatics where reactivity is governed by a "Push-Pull-Shield" mechanism. The 4-methoxy group provides strong electronic activation ("Push"), the 2,6-dichloro substituents provide inductive deactivation ("Pull"), and, most critically, the ortho-chlorines create a significant steric barrier ("Shield") around the benzylic center.

This guide details the interaction of this molecule with electrophiles, distinguishing between hard electrophiles (targeting the oxygen), soft electrophiles (targeting the aromatic ring), and proton/Lewis acid electrophiles (targeting the benzylic carbon via ionization).

Electronic & Steric Architecture

To predict reactivity, one must first map the electron density and accessible trajectories for electrophilic attack.

-

The Nucleophilic Oxygen: The hydroxyl oxygen is the primary nucleophile. However, it sits within the "bay region" created by the bulky 2,6-chlorines. This hinders the approach of large electrophiles.

-

The Aromatic Ring:

-

C4-Methoxy: Strongly activates the ring (ortho/para director).

-

C2, C6-Chlorines: Deactivate the ring (inductive) but direct ortho/para.

-

Net Result: The C3 and C5 positions are the only open sites for Electrophilic Aromatic Substitution (EAS). They are activated by the methoxy group but sterically crowded by the adjacent chlorines.

-

-

The Benzylic Cation (The "Trap"): Reaction with strong acidic electrophiles (H⁺) can trigger the loss of water, generating a benzylic carbocation. While 2,6-dichloro substitution is inductively destabilizing, the 4-methoxy group provides significant resonance stabilization, making this cation accessible under specific conditions.

Visualization: The Reactivity Landscape

Figure 1: Mechanistic pathways for electrophilic attack. The steric shield of the 2,6-dichloro motif necessitates specific conditions for Pathway A, while Pathway C is driven by the 4-methoxy resonance stabilization.

Pathway A: Reactivity with Hard Electrophiles (Acylation)

When reacting with acyl chlorides or anhydrides, the steric hindrance of the 2,6-dichloro groups prevents the rapid formation of the tetrahedral intermediate typical in acyl transfer. Standard protocols often fail or proceed sluggishly.

The Challenge: Steric Inhibition of Resonance

The 2,6-chlorines force the benzylic methylene group out of the aromatic plane to minimize steric clash. This conformation can effectively "bury" the hydroxyl group, making it difficult for bulky electrophiles (like pivaloyl chloride) to approach.

Optimized Protocol: Nucleophilic Catalysis

To overcome this, a "Hyper-Nucleophilic" catalyst system is required. Pyridine alone is often insufficient; 4-Dimethylaminopyridine (DMAP) is essential to generate the highly reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric barrier.

Protocol 1: High-Yield Acetylation

-

Reagents: DCM-benzyl alcohol (1.0 eq), Acetic Anhydride (1.5 eq), Triethylamine (2.0 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve alcohol in anhydrous DCM under inert atmosphere (N₂).

-

Add Triethylamine and DMAP.

-

Cool to 0°C.

-

Add Acetic Anhydride dropwise. Note: Exotherm may be delayed due to sterics.

-

Allow to warm to RT and stir for 4–6 hours.

-

Validation: TLC should show complete consumption. If stalled, heat to 40°C.

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), then NaHCO₃.

-

Pathway B: Reactivity with Soft Electrophiles (EAS)

When the electrophile targets the ring (e.g., Bromination, Nitration), the regiochemistry is strictly controlled by the cooperative directing effects of the substituents.

Regiochemical Logic

-

-OCH₃ (Pos 4): Directs to 3, 5 .[1]

-

-Cl (Pos 2, 6): Directs to 3, 5 (Meta to themselves).

-

-CH₂OH (Pos 1): Directs to 2, 6 (Blocked) or 4 (Blocked).

Quantitative Data: Substituent Effects

| Substituent | Effect on Ring | Directing Influence | Steric Impact |

| -OCH₃ | Strong Activation | Ortho/Para (Targeting 3,5) | Moderate |

| -Cl (x2) | Deactivation | Ortho/Para (Targeting 3,5) | High |

| -CH₂OH | Weak Activation | Ortho/Para (Targeting 2,6) | Moderate |

Experimental Insight: Halogenation

Attempting to brominate this molecule often requires controlled conditions to prevent oxidation of the alcohol.

-

Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.

-

Mechanism: NBS provides a low concentration of Br⁺ (electrophile) which attacks C3.

-

Risk: Over-reaction can lead to ipso-substitution (displacing the hydroxymethyl group) if the reaction is too energetic.

Pathway C: Reactivity with Acidic Electrophiles (The Cation Trap)

This is the most distinct reactivity mode. When treated with thionyl chloride (SOCl₂) or concentrated HCl, the alcohol acts as a Lewis base, accepting a proton (or SO group). The leaving group departs, generating the 2,6-dichloro-4-methoxybenzyl cation .

The Stability Paradox

-

Inductive Destabilization: The two chlorines pull electron density away, theoretically destabilizing the cation.

-

Resonance Stabilization: The p-methoxy group donates electron density into the ring, stabilizing the positive charge at the benzylic position.

Because of the 4-methoxy group, the resonance effect dominates, allowing the conversion to benzyl chloride or benzyl ether derivatives. This reactivity is exploited in "MDPM" protecting group chemistry, where similar benzhydryl derivatives are used because they can be cleaved with dilute TFA.

Workflow: Conversion to Benzyl Chloride

This reaction proves the accessibility of the cation intermediate.

Figure 2: Conversion to Benzyl Chloride. The reaction likely proceeds with significant SN1 character due to the steric hindrance blocking direct SN2 backside attack.

Protocol 2: Chlorination with SOCl₂

-

Setup: Dry flask, inert atmosphere.

-

Solvent: DCM (Dichloromethane) is preferred over Toluene to stabilize the polar transition state.

-

Addition: Add SOCl₂ (1.2 eq) dropwise at 0°C.

-

Catalysis: A drop of DMF is crucial. It forms the Vilsmeier-Haack reagent (chloroiminium ion), a more potent electrophile than SOCl₂ itself, helping to overcome the steric barrier of the 2,6-chlorines.

-

Observation: Evolution of SO₂/HCl gas.

-

Result: Quantitative conversion to the benzyl chloride, which is a potent electrophile for further synthesis (e.g., alkylation of amines).

References

-

Protecting Group Chemistry (MDPM Analogues)

-

Electrophilic Aromatic Substitution Mechanisms

-

Benzylic Cation Stability

Sources

- 1. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 2. Cas 934562-65-9,(2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol | lookchem [lookchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. LabXchange [labxchange.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

An In-depth Technical Guide to the Reactivity of (2,6-Dichloro-4-methoxyphenyl)methanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichloro-4-methoxyphenyl)methanol is a sterically hindered and electronically modulated benzylic alcohol of significant interest in synthetic organic chemistry, particularly as a precursor to valuable intermediates in drug discovery and materials science. This technical guide provides a comprehensive analysis of its reactivity profile with a range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reactants. The interplay of steric hindrance from the ortho-dichloro substituents and the electronic influence of the para-methoxy group dictates a reactivity pattern that predominantly favors SN1-type mechanisms, proceeding through a stabilized benzylic carbocation. This guide will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.

Introduction: Structural Features and Reactivity Synopsis

This compound possesses a unique combination of structural motifs that profoundly influence its chemical behavior. The benzylic alcohol functionality is the primary site of reactivity, susceptible to nucleophilic substitution. However, the flanking chlorine atoms at the 2 and 6 positions of the phenyl ring introduce significant steric bulk around the benzylic carbon. This steric hindrance largely disfavors a direct, backside nucleophilic attack characteristic of an SN2 mechanism.[1]

Conversely, the para-methoxy group is a strong electron-donating group through resonance, which plays a crucial role in stabilizing a positive charge at the benzylic position. This electronic stabilization, coupled with the steric hindrance, strongly predisposes the molecule to react via an SN1 or SN1-like pathway upon activation of the hydroxyl group. The reaction typically proceeds through the formation of a resonance-stabilized benzylic carbocation, which is then intercepted by a nucleophile.

This guide will explore the practical implications of these structural features on the reactivity of this compound with various classes of nucleophiles, with a focus on reaction conditions that promote the desired transformations.

Synthesis of this compound

The synthesis of this compound is most readily achieved through a two-step sequence starting from commercially available precursors. The key intermediate is 2,6-dichloro-4-methoxybenzaldehyde.

Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde

While a direct, one-pot synthesis of 2,6-dichloro-4-methoxybenzaldehyde is not extensively documented, it can be prepared through established synthetic methodologies, such as the formylation of 3,5-dichloroanisole.

Reduction to this compound

The reduction of the aldehyde to the corresponding benzylic alcohol is a standard transformation that can be accomplished with high efficiency using various reducing agents.

Experimental Protocol: Reduction of 2,6-Dichloro-4-methoxybenzaldehyde

-

Reaction Setup: To a solution of 2,6-dichloro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH4) (1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alcohols and carboxylic acids, typically requires acid catalysis to facilitate the departure of the hydroxyl group as a water molecule. Lewis acids are particularly effective in promoting these transformations.[2]

Etherification Reactions

The formation of ethers from this compound and another alcohol proceeds via an SN1 mechanism. The Lewis acid activates the benzylic alcohol, leading to the formation of the carbocation, which is then trapped by the nucleophilic alcohol.

Caption: Etherification via an SN1 mechanism.

Experimental Protocol: Lewis Acid-Catalyzed Etherification

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired alcohol (1.5-2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a Lewis acid (e.g., B(C6F5)3, 1-5 mol%) at room temperature.[2]

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Esterification Reactions

Similar to etherification, the esterification with carboxylic acids is also efficiently promoted by Lewis acids. The mechanism follows a similar pathway involving the formation of the benzylic carbocation.

| Nucleophile | Product | Catalyst | Yield (%) | Reference |

| Alcohols | Ethers | B(C6F5)3 | High | [2] |

| Carboxylic Acids | Esters | Lewis Acids | Good to Excellent | [3] |

Reactivity with Nitrogen Nucleophiles

The reaction with nitrogen nucleophiles, such as amines and amides, can be achieved under various conditions, often requiring activation of the benzylic alcohol.

Amination Reactions

Direct amination can be challenging due to the basicity of amines, which can interact with the Lewis acid catalyst. However, methods involving transition metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" have been developed for the N-alkylation of amines with benzylic alcohols.[4] These methods proceed through the in-situ oxidation of the alcohol to the aldehyde, followed by reductive amination.

Caption: Borrowing Hydrogen mechanism for N-alkylation.

Alternatively, activation of the alcohol with reagents like triphenylphosphine/diiodomethane can facilitate substitution with amines.[5]

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, are generally more nucleophilic than their oxygen counterparts and react readily with the activated benzylic alcohol.

Thioetherification Reactions

The synthesis of thioethers from this compound and thiols is efficiently catalyzed by Lewis acids.[2] The reaction proceeds through the benzylic carbocation intermediate.

| Nucleophile | Product | Catalyst | Yield (%) | Reference |

| Thiols | Thioethers | B(C6F5)3 | High | [2] |

| Thiolate Anions | Thioethers | Ph3P/ICH2CH2I | Good | [5] |

Reactivity with Carbon Nucleophiles

The formation of new carbon-carbon bonds at the benzylic position is a key transformation in organic synthesis.

Friedel-Crafts Type Alkylation

Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles to trap the benzylic carbocation generated from this compound under Lewis acidic conditions. This constitutes a Friedel-Crafts type alkylation.[2]

Experimental Protocol: Friedel-Crafts Alkylation with Indole

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and indole (1.2 eq) in anhydrous DCM.

-

Catalyst Addition: Add B(C6F5)3 (5 mol%) to the solution at room temperature.

-

Reaction Progress: Stir the mixture at room temperature and monitor the reaction by TLC.

-